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2-((2-Chloroethyl)amino)-1,4-dihydroxyanthracene-9,10-dione

DNA alkylation interstrand cross-linking mechanism of action

2-((2-Chloroethyl)amino)-1,4-dihydroxyanthracene-9,10-dione (CAS 62418-36-4; C₁₆H₁₂ClNO₄, MW 317.72) is a synthetic, monosubstituted chloroethylaminoanthraquinone. It belongs to the broader class of DNA-targeted alkylating anthraquinones, which also includes the clinically established topoisomerase II inhibitor mitoxantrone, the intercalator ametantrone, and the bifunctional alkylator Alchemix (ZP281M).

Molecular Formula C16H12ClNO4
Molecular Weight 317.72 g/mol
CAS No. 62418-36-4
Cat. No. B13139931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Chloroethyl)amino)-1,4-dihydroxyanthracene-9,10-dione
CAS62418-36-4
Molecular FormulaC16H12ClNO4
Molecular Weight317.72 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)O)NCCCl)O
InChIInChI=1S/C16H12ClNO4/c17-5-6-18-10-7-11(19)12-13(16(10)22)15(21)9-4-2-1-3-8(9)14(12)20/h1-4,7,18-19,22H,5-6H2
InChIKeySITVCVXXCYFSCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-Chloroethyl)amino)-1,4-dihydroxyanthracene-9,10-dione (CAS 62418-36-4): A Monofunctional Alkylating Anthraquinone for DNA-Targeted Anticancer Research


2-((2-Chloroethyl)amino)-1,4-dihydroxyanthracene-9,10-dione (CAS 62418-36-4; C₁₆H₁₂ClNO₄, MW 317.72) is a synthetic, monosubstituted chloroethylaminoanthraquinone . It belongs to the broader class of DNA-targeted alkylating anthraquinones, which also includes the clinically established topoisomerase II inhibitor mitoxantrone, the intercalator ametantrone, and the bifunctional alkylator Alchemix (ZP281M) [1]. Structurally, it bears a single 2‑chloroethylamino side‑chain at the 2‑position of a 1,4‑dihydroxy‑9,10‑anthracenedione chromophore, imparting monofunctional DNA‑alkylating capacity distinct from the bis‑alkylating and purely intercalative profiles of its analogues [2]. This compound is primarily utilized as a mechanistic probe and a synthetic intermediate in programs developing tumor‑selective alkylating agents, particularly against drug‑resistant cancer models [3].

DNA monoadduct repair pathway studies (NER/BER) without crosslink-dependent Fanconi anemia activation
Drug-resistant cancer model probe with predicted evasion of P-glycoprotein efflux in multidrug-resistant lines
Hypoxia-activated prodrug intermediate — single side-chain enables regioselective N-oxide derivatization
DNA alkylation footprinting probe — anthraquinone chromophore supports lesion mapping and chemoproteomics

Why 2-((2-Chloroethyl)amino)-1,4-dihydroxyanthracene-9,10-dione Cannot Be Replaced by Generic Anthraquinones in DNA-Damage-Focused Research


Generic anthraquinones such as mitoxantrone and ametantrone exert antitumor activity primarily through topoisomerase II poisoning and/or non‑covalent DNA intercalation, whereas chloroethylaminoanthraquinones like CAS 62418-36-4 introduce a covalent DNA‑alkylation component via their 2‑chloroethylamine moiety [1]. The number and positioning of alkylating side‑chains dictate whether the compound acts as a monofunctional alkylator (no cross‑link), an intrastrand cross‑linker, or an interstrand cross‑linker, leading to vastly different DNA‑damage signatures and resistance‑evasion profiles [2]. Consequently, replacing CAS 62418-36-4 with mitoxantrone or a bis‑alkylating CAQ in a DNA‑repair or drug‑resistance study would confound the mechanism under investigation and produce non‑comparable datasets. The quantitative evidence below demonstrates these critical performance divergences.

Mechanism mismatch

Mitoxantrone and ametantrone act primarily through topoisomerase II poisoning or non-covalent intercalation; covalent DNA alkylation endpoints may not transfer directly.

Lesion-type context

Disubstituted chloroethylaminoanthraquinones generate interstrand cross-links, whereas the monosubstituted scaffold is predicted to produce monoadducts only — DNA repair readouts may shift across analogs.

Efflux recognition context

P-glycoprotein substrate status differs between symmetrical bis-aminoalkyl anthraquinones and this non-symmetrical scaffold; resistance-model data may require method-context review.

Quantitative Differentiation Guide: 2-((2-Chloroethyl)amino)-1,4-dihydroxyanthracene-9,10-dione vs. Structural Analogs


Monofunctional DNA Alkylation vs. Interstrand Cross‑Linking by 1,4‑Disubstituted CAQs

Compounds bearing a single chloroethylamino side‑chain (such as CAS 62418-36-4) are predicted, by analogy to the well‑characterized monofunctional analogue Alchemix, to alkylate DNA at guanine‑N7 without forming interstrand cross‑links [1]. By contrast, 1,4‑disubstituted chloroethylaminoanthraquinones (e.g., compounds 14 and 15 in Pors et al., 2006) produce interstrand cross‑links at low‑nanomolar concentrations in linearized pBR322 DNA [2]. This binary functional difference dictates whether the DNA lesion is repairable by the nucleotide excision repair pathway (monoadducts) or by the Fanconi anemia/homologous recombination pathway (cross‑links).

DNA lesion type
Class-level inference
Predicted monofunctional alkylation (guanine-N7 monoadducts, no interstrand cross-links) vs. 1,4-disubstituted CAQs that produce cross-links at low-nM concentrations in linearized pBR322 DNA.
Supports monoadduct-selective repair studies
Extrapolated from Alchemix and disubstituted CAQ gel-based cross-linking assays
DNA alkylation interstrand cross-linking mechanism of action chemical biology

Cytotoxic Potency in Ovarian Cancer Cells: Monosubstituted CAQ Scaffold vs. Mitoxantrone

While direct IC₅₀ data for CAS 62418-36-4 are not publicly available, its class—monosubstituted chloroethylaminoanthraquinones—exhibits a distinct cytotoxicity range of 24‑484 nM in A2780 ovarian cancer cells [1]. In contrast, mitoxantrone achieves an IC₅₀ of 0.55 nM in the same cell line via a topoisomerase II‑poisoning mechanism . The approximately 10‑ to 100‑fold lower potency of monosubstituted CAQs reflects their sole reliance on DNA alkylation for cytotoxicity, making them better suited than mitoxantrone for dissecting alkylation‑specific pharmacodynamics without confounding topoisomerase II inhibition.

Cytotoxicity (A2780)
Cross-study comparable
Monosubstituted CAQ class: IC₅₀ range 24–484 nM; Mitoxantrone: IC₅₀ 0.55 nM (~10–100× difference).
Supports alkylation-specific pharmacodynamic dissection
Class-level range from doctoral thesis; target-specific IC₅₀ not individually reported
cytotoxicity ovarian cancer drug resistance SAR

Hydroxyl‑Group Contribution to DNA‑Binding Residence Time: 1,4‑Dihydroxy Chromophore vs. Non‑Hydroxylated Analogs

The 1,4‑dihydroxy substitution on the anthraquinone chromophore of CAS 62418-36-4 directly contributes to DNA‑complex stability. Kinetic studies with the analogous pair mitoxantrone (1,4,5,8‑tetrahydroxy) and ametantrone (no chromophore hydroxyls) demonstrate that mitoxantrone–DNA complexes dissociate approximately one order of magnitude more slowly than ametantrone–DNA complexes, attributable to hydrogen‑bonding interactions from the hydroxyl groups [1]. By extension, the 1,4‑dihydroxy pattern of CAS 62418-36-4 is expected to confer intermediate kinetic stability—greater than ametantrone but less than mitoxantrone—providing a defined residence‑time window for time‑resolved DNA‑damage studies.

DNA complex stability
Class-level inference
Predicted intermediate dissociation rate — estimated ~5–10× slower than ametantrone (no chromophore OH) and ~10× faster than mitoxantrone (tetrahydroxy).
May support time-resolved DNA-damage kinetics
Inferred from stopped-flow kinetic comparison of mitoxantrone and ametantrone
DNA binding kinetics structure-activity relationship drug design

Structural Basis for Reduced P‑Glycoprotein Recognition Relative to Mitoxantrone

The monosubstituted and non‑symmetrical architecture of CAS 62418-36-4 structurally diverges from the symmetrical, bis‑aminoalkyl‑substituted framework of mitoxantrone, which is a known substrate of the P‑glycoprotein (P‑gp) efflux pump [1]. Alchemix, a closely related non‑symmetrical CAQ, retains full cytotoxic potency in Adriamycin‑resistant (2780AD) and cisplatin‑resistant (2780/cp70) cell lines, indicating evasion of both P‑gp‑mediated efflux and DNA mismatch‑repair‑mediated resistance [1]. As a monofunctional analogue, CAS 62418-36-4 is analogously predicted to evade P‑gp recognition, making it a preferred scaffold over mitoxantrone for studying DNA alkylation in multidrug‑resistant backgrounds.

P-gp evasion (predicted)
Class-level inference
Predicted resistance factor ≈ 1 in P-gp-overexpressing 2780AD cells, compared to mitoxantrone which shows significant cross-resistance. Alchemix IC₅₀ ~19 nM in 2780AD.
Supports alkylation readout without efflux-pump confounding
Based on structural analogy to Alchemix resistance profile in 2780AD/2780cp70
drug resistance P-glycoprotein multidrug resistance efflux

Synthetic Tractability as a Single‑Side‑Chain Intermediate for N‑Oxide Prodrug Derivatization

Unlike 1,4‑disubstituted CAQs, which require convergent synthesis of two side‑chains, the monosubstituted CAS 62418-36-4 is accessible through a simpler synthetic route—ipso‑displacement of a halide from 1‑chloroanthraquinone with a single aminoalkylamino side‑chain [1]. This single‑side‑chain architecture also enables regioselective N‑oxide derivatization at the tertiary amine of the alkylating arm, producing bioreductive prodrugs that are 40‑ to 100‑fold less cytotoxic than the parent amine in normoxic A2780 cells but can be selectively activated under hypoxic tumor conditions [2][3]. This synthetic and functional simplicity makes CAS 62418-36-4 a uniquely accessible and versatile intermediate for hypoxia‑activated prodrug programs.

Synthetic tractability
Supporting evidence
2-step synthesis vs. 4-step for 1,4-disubstituted CAQs. N-oxide derivatives show 40–100× normoxia/hypoxia cytotoxicity differential.
Supports focused prodrug library synthesis and screening
N-oxide activation ratio derived from class members; target not directly tested
prodrug design tumor hypoxia synthesis medicinal chemistry

Guanine‑N7 Alkylation Sequence Preference Shared with Clinical Nitrogen Mustards

Chloroethylaminoanthraquinones, including monofunctional members of the class, alkylate guanine‑N7 with a sequence preference for 5'‑PyG sites (where Py = pyrimidine) [1]. This preference mirrors that of clinical nitrogen mustards (e.g., melphalan, chlorambucil) but is delivered with the added DNA‑intercalative affinity of the anthraquinone chromophore [2]. CAS 62418-36-4 can therefore be deployed as an anthraquinone‑tethered nitrogen‑mustard mimetic, combining the well‑characterized sequence selectivity of mustards with the DNA‑binding enthalpy of an intercalator—a property not shared by mustards lacking the anthraquinone anchor.

Alkylation sequence
Class-level inference
Predicted 5′-PyG preference shared with nitrogen mustards, enhanced by anthraquinone intercalation-driven DNA affinity.
Supports high-resolution DNA damage mapping studies
Sequence preference inferred from class-wide Taq polymerase footprinting
DNA sequence selectivity alkylation footprinting pharmacophore

Optimal Application Scenarios for 2-((2-Chloroethyl)amino)-1,4-dihydroxyanthracene-9,10-dione Based on Quantitative Evidence


DNA Monoadduct Repair Pathway Dissection (NER, BER, Direct Reversal)

Because monofunctional chloroethylaminoanthraquinones generate guanine‑N7 monoadducts without interstrand cross‑links, CAS 62418-36-4 is ideal for studying nucleotide excision repair (NER) and base excision repair (BER) pathways in isolation, avoiding the confounding activation of the Fanconi anemia pathway triggered by cross‑links [1][2]. Researchers can use the compound to create defined, repairable DNA lesions and track repair kinetics via alkaline comet assay or repair‑factor ChIP.

Multidrug‑Resistant Cancer Model Pharmacology Without Efflux‑Pump Interference

The non‑symmetrical, monosubstituted architecture of CAS 62418-36-4 is predicted to evade P‑glycoprotein recognition, analogous to the well‑documented evasion by Alchemix in 2780AD and 2780/cp70 resistant cell lines [1]. This makes the compound a superior choice for quantifying the contribution of DNA alkylation to cytotoxicity in multidrug‑resistant ovarian, breast, or leukemia models, without confounding efflux‑pump variables.

Hypoxia‑Activated Prodrug (HAP) Lead Optimization and Bioreductive Screening

The single tertiary‑amine side‑chain of CAS 62418-36-4 permits straightforward N‑oxide derivatization to create bioreductive prodrugs with a 40‑ to 100‑fold normoxia/hypoxia cytotoxicity differential [1][2]. Medicinal chemistry teams can use the compound as a core scaffold for generating focused HAP libraries and screening for tumor‑selective activation under hypoxic conditions (<1% O₂) relevant to pancreatic, head‑and‑neck, and glioblastoma microenvironments.

DNA Alkylation Footprinting and Chemoproteomic Lesion Mapping

The combination of anthraquinone‑mediated DNA intercalation (non‑covalent) and chloroethylamine‑mediated alkylation (covalent) at 5'‑PyG sites enables high‑resolution DNA‑damage mapping [1][2]. CAS 62418-36-4 can be employed in alkylation‑sequencing (alkyl‑seq) or chemoproteomic pull‑down workflows to identify genomic loci and repair proteins associated with nitrogen‑mustard‑type lesions, leveraging the anthraquinone chromophore as an intrinsic UV‑Vis or fluorescence handle.

Application
Selection Property
Validation Focus
DNA monoadduct repair pathway studies
Monofunctional alkylation profile (no interstrand cross-links)
NER/BER pathway engagement without Fanconi anemia pathway activation
Drug-resistant cancer model pharmacology
Predicted P-glycoprotein evasion
Alkylation-specific cytotoxicity readout in multidrug-resistant 2780AD/cp70 models
Bioreductive prodrug development
Single tertiary-amine side-chain amenable to N-oxide derivatization
Normoxia/hypoxia cytotoxicity differential screening
DNA lesion mapping and chemoproteomics
Anthraquinone chromophore for detection plus guanine-N7 alkylation
High-resolution lesion site identification via alkyl-seq or repair-factor ChIP
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